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Introduction
Cephapirin, a first-generation cephalosporin antibiotic, has been a subject of extensive

research due to its therapeutic importance in both human and veterinary medicine.[1][2] The

degradation of cephapirin is a critical aspect of its pharmacology and toxicology, leading to the

formation of various metabolites and degradants. Among these, cephapirin lactone has been

identified as a significant product of cephapirin's metabolic pathway. This technical guide

provides a comprehensive overview of the discovery, history, and key scientific investigations

into cephapirin lactone. It is designed to serve as a detailed resource for researchers,

scientists, and professionals involved in drug development and related fields.

Discovery and Historical Context
The history of cephapirin lactone is intrinsically linked to the broader history of cephalosporin

antibiotics. The discovery of cephalosporins dates back to 1945 by Giuseppe Brotzu, with the

first commercial cephalosporin being sold in 1964.[3] Cephapirin itself is a semi-synthetic

derivative of 7-aminocephalosporanic acid (7-ACA).[4]

The identification of cephapirin lactone emerged from studies investigating the metabolism

and degradation of cephapirin. Early research focused on the primary metabolite,

desacetylcephapirin, which forms through the hydrolysis of the acetyl group at the C-3 position

of the cephem nucleus.[5] Subsequent, more detailed analytical studies, particularly those
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employing advanced spectrometric techniques, led to the discovery of cephapirin lactone as a

further degradation product.

Cephapirin lactone was identified as a metabolite and degradant of cephapirin in bovine milk

following the administration of the parent drug. Its formation is understood to occur via the

intramolecular cyclization of desacetylcephapirin. This lactonization is a recognized reaction

pathway for cephalosporin derivatives with a 3-hydroxymethyl group.

Physicochemical Properties
A summary of the key physicochemical properties of cephapirin lactone is presented in the

table below.

Property Value Reference

Chemical Formula C₁₅H₁₃N₃O₄S₂

Molecular Weight 363.41 g/mol

CAS Number 60517-75-1

IUPAC Name

(6R,7R)-7-[2-(pyridin-4-

ylsulfanyl)acetamido]-3,4,7,8-

tetrahydro-2H-furo[3,4-

e]\thiazine-1,8-dione

Formation of Cephapirin Lactone: The Degradation
Pathway
Cephapirin undergoes a two-step degradation process to form cephapirin lactone. The initial

step is the hydrolysis of the acetyl group at the C-3 position, catalyzed by esterases or

occurring spontaneously, to yield desacetylcephapirin. This metabolite is then capable of

undergoing an intramolecular cyclization, where the hydroxyl group at the C-3' position attacks

the carboxyl group at the C-4 position, forming a stable five-membered lactone ring and

eliminating a molecule of water.
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Cephapirin Degradation Pathway

Experimental Protocols
Synthesis of Cephapirin Lactone (Conceptual)
While a specific, detailed protocol for the high-yield synthesis of cephapirin lactone is not

readily available in the public domain, a conceptual two-step synthesis can be proposed based

on established cephalosporin chemistry.

Step 1: Synthesis of Desacetylcephapirin

Desacetylcephapirin can be prepared by the controlled hydrolysis of cephapirin. A published

method involves the incubation of cephapirin in bovine milk or serum at 37°C, which leverages

the esterase activity present in these biological fluids.

Materials: Cephapirin sodium, sterile bovine milk or serum, phosphate buffer (pH 7.4),

incubator.

Procedure:

Dissolve cephapirin sodium in sterile phosphate buffer.

Add the cephapirin solution to pre-warmed sterile bovine milk or serum to a final

concentration of 1 mg/mL.

Incubate the mixture at 37°C.

Monitor the conversion of cephapirin to desacetylcephapirin using HPLC-UV.

Once the conversion is maximized, purify desacetylcephapirin from the mixture using

preparative chromatography.
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Step 2: Intramolecular Cyclization to Cephapirin Lactone

The lactonization of desacetylcephapirin can be induced under acidic or thermal conditions.

Materials: Purified desacetylcephapirin, acidic catalyst (e.g., p-toluenesulfonic acid), aprotic

solvent (e.g., toluene), Dean-Stark apparatus.

Procedure:

Dissolve desacetylcephapirin in toluene.

Add a catalytic amount of p-toluenesulfonic acid.

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed

during the reaction.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture, neutralize the acid, and purify cephapirin
lactone by column chromatography.

Extraction of Cephapirin and its Metabolites from
Bovine Milk
The following protocol is a composite of methods described for the extraction of cephapirin and

its degradation products from bovine milk for LC-MS analysis.
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Sample Preparation and Extraction

Solid-Phase Extraction (SPE) Cleanup

Analysis

1. Milk Sample (e.g., 10 mL)

2. Add Acetonitrile (e.g., 20 mL)
for Protein Precipitation

3. Vortex and Centrifuge

4. Collect Supernatant

5. Evaporate Acetonitrile

6. Reconstitute in Water/Buffer

7. Condition C18 SPE Cartridge
(Methanol, then Water)

8. Load Reconstituted Extract

9. Wash with Water

10. Elute with Methanol/Acetonitrile

11. Evaporate Eluate to Dryness

12. Reconstitute in Mobile Phase

13. UPLC-MS/MS Analysis

Click to download full resolution via product page

Extraction Workflow for Cephapirin Lactone
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Materials: Bovine milk sample, acetonitrile, phosphate buffer (pH 8.5, 50mM), C18 solid-

phase extraction (SPE) cartridges, methanol, UPLC-MS/MS system.

Procedure:

To 10 mL of milk, add 20 mL of acetonitrile to precipitate proteins.

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

Carefully collect the supernatant.

Evaporate the acetonitrile from the supernatant under a stream of nitrogen or using a

rotary evaporator.

Reconstitute the remaining aqueous extract in a suitable buffer, such as 50mM phosphate

buffer (pH 8.5).

Condition a C18 SPE cartridge by washing with methanol followed by water.

Load the reconstituted extract onto the SPE cartridge.

Wash the cartridge with water to remove polar interferences.

Elute the analytes with methanol or an acetonitrile/methanol mixture.

Evaporate the eluate to dryness.

Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
The following is a representative UPLC-MS/MS method for the analysis of cephapirin and its

metabolites, including cephapirin lactone.
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Parameter Condition

UPLC System Agilent 1290 UPLC or equivalent

Column Zorbax Extend C18, 4.6 x 50 mm, 5 µm

Column Temperature 40°C

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in methanol or acetonitrile

Gradient
Optimized for separation of cephapirin and its

metabolites

Flow Rate 0.5 mL/min

Injection Volume 10 µL

Mass Spectrometer Agilent 6490 Triple Quadrupole or equivalent

Ionization Mode
Electrospray Ionization (ESI), Positive or

Negative

Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Conceptual for Cephapirin Lactone):

Analyte Precursor Ion (m/z) Product Ion (m/z)

Cephapirin 424.0
292.0 (Quantifier), 320.0

(Qualifier)

Desacetylcephapirin 382.0 To be determined

Cephapirin Lactone 364.0 To be determined

Note: Specific product ions for desacetylcephapirin and cephapirin lactone would need to be

determined through infusion experiments.

Quantitative Data
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Kinetics of Formation and Stability
Quantitative data on the specific kinetics of cephapirin lactone formation from

desacetylcephapirin are not extensively reported in the literature. However, general principles

of lactonization suggest that the reaction is favored under acidic conditions, which protonate

the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by

the hydroxyl group. The stability of cephapirin itself is known to be pH and temperature-

dependent, with degradation occurring more rapidly in alkaline and strongly acidic conditions,

and at elevated temperatures. It is reasonable to infer that the stability of cephapirin lactone
would also be influenced by these factors, with hydrolysis of the lactone ring being favored

under basic conditions.

Antimicrobial Activity
There is a lack of specific data on the antimicrobial activity (Minimum Inhibitory Concentration,

MIC) of purified cephapirin lactone. However, the formation of the lactone ring involves the

modification of the C-3 position of the cephem nucleus, which is known to influence the

pharmacokinetic and pharmacodynamic properties of cephalosporins. The parent compound,

cephapirin, and its primary metabolite, desacetylcephapirin, exhibit antimicrobial activity. Given

the significant structural change, it is plausible that cephapirin lactone has reduced or no

antimicrobial activity, but this requires experimental verification.

MIC Values for Cephapirin and Desacetylcephapirin:

Organism
Cephapirin MIC₉₀
(µg/mL)

Desacetylcephapiri
n MIC (µg/mL)

Reference

Staphylococcus

aureus
0.25 Not specified

Escherichia coli >64 Not specified

Signaling Pathways and Mechanism of Action
The primary mechanism of action of cephapirin is the inhibition of bacterial cell wall synthesis

by acylating penicillin-binding proteins (PBPs). There is no evidence to suggest that

cephapirin lactone is involved in any specific signaling pathways. As a degradation product, it
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is generally considered to be a biologically inactive metabolite, although definitive studies on its

potential biological effects are lacking.

The formation of the lactone is a chemical process of intramolecular cyclization. The

mechanism involves the nucleophilic attack of the hydroxyl group of desacetylcephapirin on the

electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically catalyzed by acid,

which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Desacetylcephapirin
(with -OH and -COOH groups)

Protonated Carbonyl
Intermediate

Protonation
(H⁺) Tetrahedral Intermediate

Nucleophilic Attack
by -OH group Cephapirin Lactone

Dehydration
(-H₂O, -H⁺)

Click to download full resolution via product page

Mechanism of Lactonization

Conclusion
Cephapirin lactone is a well-identified degradation product of the first-generation

cephalosporin, cephapirin. Its discovery has been facilitated by advancements in analytical

chemistry, particularly mass spectrometry. While its formation pathway via desacetylcephapirin

is understood, there remains a need for more detailed quantitative data on its formation

kinetics, stability, and biological activity. The experimental protocols and data presented in this

guide provide a solid foundation for researchers and drug development professionals to further

investigate the properties and significance of cephapirin lactone. Future research should

focus on the synthesis of pure cephapirin lactone to enable comprehensive studies on its

antimicrobial efficacy and potential toxicological effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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